ML291 ML291 ML-291 is a novel activator of the apoptotic arm of the unfolded protein response (UPR), but not the adaptive arm. Specifically, it activates signaling through PERK/eIF2α/CHOP (EC50 = 762 nM) but not through IRE1/XBP1 (IC50 > 80 µM). ML-291 induces apoptosis in mouse embryonic fibroblasts overexpressing CHOP (EC50 ~4.8 µM), but not in wild-type or CHOP knockout cells. It has minimal activity against a panel of 67 receptors, ion channels, and transporters, with the exception of the dopamine transporter (68% inhibition). ML-291 displays greater than average antitumor cell cytotoxicity against colon, melanoma, and renal cancer cell lines in an NCI-60 panel.

Brand Name: Vulcanchem
CAS No.: 1523437-16-2
VCID: VC0005266
InChI: InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21)
SMILES: C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Molecular Formula: C16H16ClN3O6S
Molecular Weight: 413.8 g/mol

ML291

CAS No.: 1523437-16-2

Cat. No.: VC0005266

Molecular Formula: C16H16ClN3O6S

Molecular Weight: 413.8 g/mol

* For research use only. Not for human or veterinary use.

ML291 - 1523437-16-2

Specification

Description ML-291 is a novel activator of the apoptotic arm of the unfolded protein response (UPR), but not the adaptive arm. Specifically, it activates signaling through PERK/eIF2α/CHOP (EC50 = 762 nM) but not through IRE1/XBP1 (IC50 > 80 µM). ML-291 induces apoptosis in mouse embryonic fibroblasts overexpressing CHOP (EC50 ~4.8 µM), but not in wild-type or CHOP knockout cells. It has minimal activity against a panel of 67 receptors, ion channels, and transporters, with the exception of the dopamine transporter (68% inhibition). ML-291 displays greater than average antitumor cell cytotoxicity against colon, melanoma, and renal cancer cell lines in an NCI-60 panel.

CAS No. 1523437-16-2
Molecular Formula C16H16ClN3O6S
Molecular Weight 413.8 g/mol
IUPAC Name N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide
Standard InChI InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21)
Standard InChI Key XKMLYHZJKCRLOI-UHFFFAOYSA-N
SMILES C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Canonical SMILES C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Appearance Assay:≥98%A crystalline solid

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